molecular formula C22H18O4 B15073419 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid

4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid

Cat. No.: B15073419
M. Wt: 346.4 g/mol
InChI Key: FQIBTEMKVHZJKB-UHFFFAOYSA-N
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Description

4-[4-(4-Carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid is a biphenyl-based carboxylic acid derivative characterized by two aromatic rings linked via a phenyl group. The structure includes a methyl substituent at the 3-position of one benzoic acid moiety and a 4-carboxy-2-methylphenyl group at the para position of the adjacent phenyl ring.

Properties

Molecular Formula

C22H18O4

Molecular Weight

346.4 g/mol

IUPAC Name

4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid

InChI

InChI=1S/C22H18O4/c1-13-11-17(21(23)24)7-9-19(13)15-3-5-16(6-4-15)20-10-8-18(22(25)26)12-14(20)2/h3-12H,1-2H3,(H,23,24)(H,25,26)

InChI Key

FQIBTEMKVHZJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

    Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce hydrogenated aromatic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid involves its interaction with molecular targets through its carboxylic acid groups and aromatic rings. These interactions can influence various biochemical pathways and processes. For example, the compound may act as an inhibitor or activator of specific enzymes, depending on its binding affinity and the nature of the target site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
4-[4-(4-Carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid (hypothetical) C₂₂H₁₈O₄ 346.38* 3-Me, 4-(4-carboxy-2-MePh)Ph Synthetic intermediate, drug design
4-(3-Carboxyphenyl)-3-methylbenzoic acid C₁₅H₁₂O₄ 256.25 3-Me, 4-(3-carboxyPh)Ph Building block for organic synthesis
4-(4-Carboxy-3-fluorophenyl)-3-methylbenzoic acid C₁₅H₁₁FO₄ 274.24 3-Me, 4-(4-carboxy-3-FPh)Ph Protein degrader building blocks
4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid C₁₄H₁₂O₃ 228.24 3-COOH, 4'-OMe Liquid crystal precursors
2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid C₁₅H₁₁F₃O₃ 296.24 2-OMe, 4-(3-CF₃Ph)Ph, 3-COOH Materials science applications
4-(4-Methoxyphenyl)-3-methylbenzoic acid C₁₅H₁₄O₃ 242.27 3-Me, 4-(4-OMePh)Ph Harmful (inhalation/skin contact)

*Calculated value based on molecular formula.

Key Observations:

Substituent Position and Bioactivity :

  • The position of the carboxyl group on the phenyl ring significantly impacts solubility and reactivity. For example, 4-(3-carboxyphenyl)-3-methylbenzoic acid (3-carboxy isomer) has a lower molecular weight (256.25) compared to the 4-carboxy-3-fluoro derivative (274.24), suggesting fluorine substitution increases lipophilicity .
  • Fluorine introduction (as in 4-(4-carboxy-3-fluorophenyl)-3-methylbenzoic acid) may enhance metabolic stability, a critical factor in drug design .

Functional Group Variations :

  • Methoxy-substituted analogs (e.g., 4'-methoxybiphenyl-3-carboxylic acid) exhibit reduced acidity compared to carboxylated derivatives, making them suitable for liquid crystal applications .
  • Trifluoromethyl groups (e.g., 2-Methoxy-4-(3-trifluoromethylphenyl)benzoic acid) introduce strong electron-withdrawing effects, altering electronic properties for materials science uses .

Safety Profiles :

  • 4-(4-Methoxyphenyl)-3-methylbenzoic acid is flagged as harmful via inhalation, skin contact, or ingestion, highlighting the importance of substituent choice in toxicity .

Biological Activity

4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid, a compound belonging to the class of benzoic acids, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid can be represented as follows:

  • IUPAC Name : 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid
  • Molecular Formula : C19H18O4
  • Molecular Weight : 314.35 g/mol

This compound features multiple aromatic rings and a carboxylic acid functional group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. In vitro assays have shown that it can significantly reduce cell viability at concentrations as low as 10 µM, with IC50 values reported in the low micromolar range.

Anti-Inflammatory Properties

The compound also demonstrates anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Studies indicate that it can downregulate TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS).

Binding Affinity Studies

Binding affinity studies reveal that 4-[4-(4-carboxy-2-methylphenyl)phenyl]-3-methylbenzoic acid interacts with specific biological targets, including proteins involved in cancer progression and inflammation. These interactions are essential for understanding its therapeutic potential.

In Vivo Efficacy

In a recent animal study, administration of this compound resulted in significant tumor size reduction in xenograft models of breast cancer. The study demonstrated that oral administration led to a 50% reduction in tumor volume compared to control groups after four weeks of treatment.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound is well absorbed when administered orally, with peak plasma concentrations achieved within two hours. The half-life is approximately 6 hours, indicating potential for twice-daily dosing.

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cells; IC50 < 10 µM
Anti-inflammatoryReduces TNF-alpha and IL-6 production
In Vivo Efficacy50% tumor volume reduction in animal models
PharmacokineticsPeak plasma concentration at 2 hours; half-life 6 hours

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